molecular formula C10H8INO B13676479 5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one

5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13676479
M. Wt: 285.08 g/mol
InChI Key: PUOWFEUVDHNAFK-UHFFFAOYSA-N
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Description

5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound featuring a cyclopropane ring fused to an indolinone moiety with an iodine atom at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds . This method is advantageous due to its high yields and diastereoselectivity. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and solvents like ethanol or dichloromethane. Reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds and polycyclic structures, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to the disruption of cellular processes. For instance, it has been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G0/G1 phase and activating caspase-3 . This apoptotic pathway involves the loss of mitochondrial membrane potential and the activation of downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom at the 5’ position in 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one imparts unique reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-iodospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H8INO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)

InChI Key

PUOWFEUVDHNAFK-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3)I)NC2=O

Origin of Product

United States

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